tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-nitro-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(18)16-9-5-4-6-11-7-8-12(17(19)20)10-13(11)16/h7-8,10H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGLNKCUNREMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .
Comparison with Similar Compounds
Nitro vs. Amino Derivatives
- Electron Effects: The nitro group in the target compound reduces electron density at the aromatic ring, making it less reactive toward electrophilic substitution compared to the electron-rich 8-amino analog .
- Solubility: The 8-amino derivative (C₁₅H₂₂N₂O₂) exhibits higher polarity due to the -NH₂ group, enhancing solubility in polar solvents like DMSO or methanol. In contrast, the nitro analog’s lower polarity necessitates solvent optimization (e.g., heating to 37°C with sonication) for dissolution .
Halogen-Substituted Derivatives
- Bromo and Chloro Analogs: Bromination at the 7-position (e.g., C₁₅H₁₈BrNO₃) increases molecular weight (340.21 g/mol) and introduces steric bulk, affecting reaction kinetics in cross-coupling reactions. The 8-chloro diazepine variant (C₁₆H₂₀ClN₂O₂) adopts a different heterocyclic core, altering binding affinity in medicinal chemistry applications .
- Thermal Stability: Bromo and nitro derivatives exhibit higher thermal stability (predicted boiling points >400°C) compared to amino analogs due to stronger intermolecular interactions .
Biological Activity
tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 290.36 g/mol. The compound features a nitro group at the 8-position of the benzo[b]azepine ring, which is crucial for its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₃ |
| Molecular Weight | 290.36 g/mol |
| CAS Number | 109010-60-8 |
| IUPAC Name | This compound |
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties:
- Anti-inflammatory Activity : The compound has shown promising results in inhibiting inflammatory pathways. In vitro studies indicate that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Analgesic Effects : In animal models, the compound demonstrated analgesic properties comparable to standard analgesics like diclofenac.
- Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammation and pain pathways. It is believed to inhibit cyclooxygenase (COX) enzymes and modulate nitric oxide synthase (NOS) activity.
Study 1: Anti-inflammatory Effects
A study conducted by El-Karim et al. evaluated the anti-inflammatory effects of various derivatives of benzo[b]azepines, including this compound. The results indicated:
- Edema Reduction : The compound exhibited a significant reduction in carrageenan-induced paw edema in rats.
- Histopathological Analysis : Minimal degenerative changes were observed in vital organs post-treatment, indicating a favorable safety profile.
Study 2: Analgesic Activity
Research published in MDPI highlighted the analgesic properties of this compound through various assays:
- Pain Models : In formalin and hot plate tests, the compound showed a dose-dependent reduction in pain response.
- Comparison with Standards : Its efficacy was comparable to that of established analgesics like ibuprofen and acetaminophen.
Q & A
Q. What are the established synthetic routes for tert-butyl 8-nitro-benzoazepine-1-carboxylate, and how do reaction conditions influence yield?
The synthesis of this compound typically involves palladium-catalyzed C–C bond activation or carbonylative cyclization of aminocyclopropanes. For example, directed carbonylative C–C bond activation under CO atmosphere enables azepine ring formation, with the nitro group introduced via nitration or substitution at the 8-position . Key factors include catalyst choice (e.g., Pd(OAc)₂), solvent (DMF or THF), and temperature (80–120°C). Yields vary between 50–75% depending on steric hindrance from the tert-butyl group and nitro group reactivity .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : H and C NMR confirm regiochemistry, with the tert-butyl group appearing as a singlet at ~1.4 ppm and nitro group influencing aromatic proton shifts .
- XRD : Single-crystal X-ray diffraction (e.g., P21/c space group) resolves bond lengths and angles, critical for confirming the seven-membered azepine ring geometry and nitro group orientation .
- HPLC : Purity (>95%) is validated via reverse-phase HPLC at 254 nm, with retention time matched to standards .
Q. How does the nitro group influence the compound’s chemical reactivity?
The electron-withdrawing nitro group enhances electrophilic substitution at the 8-position. It can be reduced to an amine (e.g., using H₂/Pd-C) for further derivatization, a key step in generating bioactive analogs like 5HT2C receptor ligands . Competing reactions (e.g., over-reduction or ring-opening) require careful control of reducing agents and reaction time .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the benzoazepine core be addressed?
Q. What contradictions exist in reported catalytic efficiencies for azepine synthesis, and how can they be resolved?
Discrepancies in Pd-catalyzed yields (50–75%) arise from solvent polarity and ligand effects. Polar aprotic solvents (DMF) improve CO insertion efficiency but may deactivate Pd catalysts over time. Recent studies recommend using bidentate ligands (e.g., 1,10-phenanthroline) to stabilize Pd intermediates and enhance turnover .
Q. What computational strategies predict the compound’s binding affinity to neurological targets?
Molecular docking (AutoDock Vina) and MD simulations model interactions with serotonin receptors (e.g., 5HT2C). The nitro group’s electron-withdrawing nature reduces binding affinity compared to amine derivatives, aligning with in vitro assays showing IC₅₀ values of 8-nitro analogs being 10-fold higher than amine counterparts .
Methodological Recommendations
- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak AD-H) to resolve enantiomers if asymmetric synthesis is attempted .
- Contradiction Mitigation : Replicate conflicting studies under inert atmospheres to exclude oxygen-mediated side reactions .
- Safety : Handle nitro intermediates with care (risk of explosive decomposition); store at ≤−20°C under inert gas .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
